molecular formula C9H8F2O2 B2963528 3-(Difluoromethoxy)-4-methylbenzaldehyde CAS No. 2172596-46-0

3-(Difluoromethoxy)-4-methylbenzaldehyde

Cat. No.: B2963528
CAS No.: 2172596-46-0
M. Wt: 186.158
InChI Key: SQQMARRCBSVGJV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a methyl group (-CH3) attached to a benzaldehyde core

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Difluoromethoxy)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit the epithelial-mesenchymal transition (EMT) process by affecting the TGF-β1/Smad signaling pathway, which is relevant in the context of pulmonary fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-methylbenzaldehyde is unique due to the presence of both a difluoromethoxy group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

3-(difluoromethoxy)-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-2-3-7(5-12)4-8(6)13-9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQMARRCBSVGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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